![molecular formula C13H10ClNO3 B6403925 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261954-24-8](/img/structure/B6403925.png)
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% (3-APB) is an organic compound composed of an aromatic hydrocarbon and an amine group. It is a white solid with a melting point of 128-129°C. 3-APB is an important intermediate in the synthesis of various compounds such as pharmaceuticals, dyes, and agrochemicals. It has been used in various research studies and has been found to have a wide range of applications.
Mechanism of Action
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% is an organic compound that acts as an inhibitor of the enzyme 5-lipoxygenase. This enzyme is responsible for the production of leukotrienes, which are involved in inflammation and other immune responses. By inhibiting the enzyme, 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% can reduce inflammation and other immune responses.
Biochemical and Physiological Effects
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and other immune responses. Additionally, it has been found to reduce the production of leukotrienes, which are involved in inflammation and other immune responses. It has also been found to reduce the production of prostaglandins, which are involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low toxicity. However, 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% can be difficult to work with in some experiments due to its low solubility in water.
Future Directions
There are numerous potential future directions for research involving 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95%. One potential future direction is to study the effects of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% on other diseases and conditions. Additionally, further research could be done to study the effects of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% on other enzymes and biochemical pathways. Additionally, further research could be done to study the effects of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% on different types of cells. Furthermore, further research could be done to study the effects of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% on different types of tissues and organs. Finally, further research could be done to study the effects of 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% on the environment.
Synthesis Methods
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% is synthesized by the reaction of 2-chloro-5-hydroxybenzoic acid and an amine. The reaction is carried out at a temperature of 80-90°C for a period of 30 minutes. The reaction mixture is then cooled and filtered to obtain the desired product. The purity of the product can be determined by thin-layer chromatography.
Scientific Research Applications
3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% has been used in various research studies for its properties and applications. It has been used in the synthesis of various compounds such as pharmaceuticals, dyes, and agrochemicals. It has also been used to study the effects of different compounds on the human body. It has been used in studies on cancer, diabetes, and cardiovascular diseases. Additionally, 3-Amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% has been used in studies on the effects of environmental pollutants on the human body.
properties
IUPAC Name |
3-amino-5-(2-chloro-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(15)4-7/h1-6,16H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHMSMGSWURCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690470 |
Source
|
Record name | 5-Amino-2'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-24-8 |
Source
|
Record name | 5-Amino-2'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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